![molecular formula C14H10N2O4S B14138427 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile CAS No. 89303-51-5](/img/structure/B14138427.png)
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile is an organic compound with a complex structure that includes a benzenesulfonyl group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile typically involves the reaction of benzenesulfonyl chloride with a suitable nitrile compound under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the reaction . The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide to ensure proper dissolution and reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of sulfonamides from benzenesulfonyl groups.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro and benzenesulfonyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-nitrobenzenesulfonyl chloride
- 4-Acetylamino-3-methyl-benzenesulfonyl chloride
- 4-Methoxy-3-methyl-benzenesulfonyl chloride
Uniqueness
4-[(Benzenesulfonyl)methyl]-3-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
89303-51-5 |
|---|---|
Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-3-nitrobenzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-6-7-12(14(8-11)16(17)18)10-21(19,20)13-4-2-1-3-5-13/h1-8H,10H2 |
InChI Key |
JZYNHFNXFHLESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



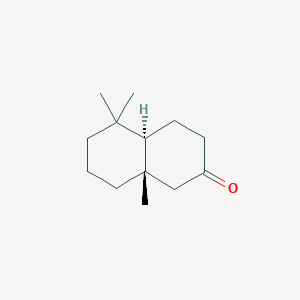
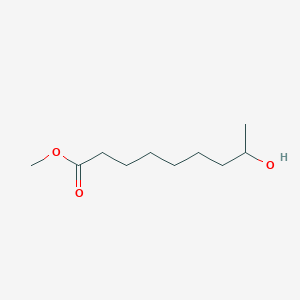

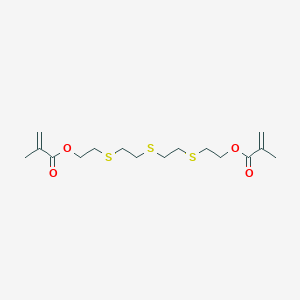
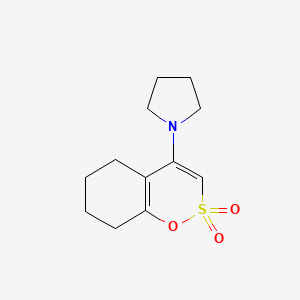
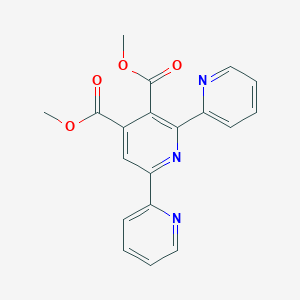
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)

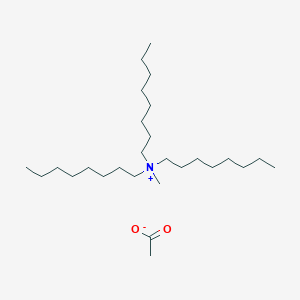
phosphanium bromide](/img/structure/B14138417.png)
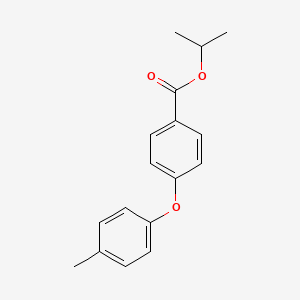
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)

